![molecular formula C15H13ClN4O3 B2860565 5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899995-41-6](/img/structure/B2860565.png)

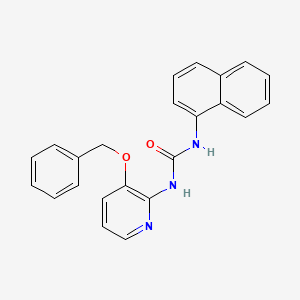

5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

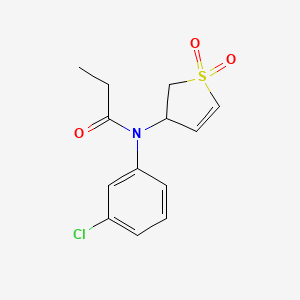

The compound “5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . A series of novel pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer activity . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds . They are like bioisosteres of natural purine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines have been described in several studies . The synthesis methods reported over the years have led to a huge variety of synthetic analogues .Wissenschaftliche Forschungsanwendungen

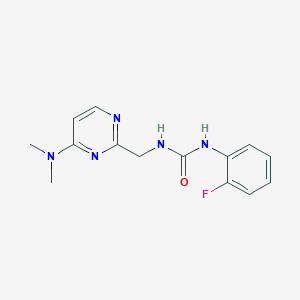

Anticancer Activity

Pyrazolopyrimidine derivatives have been extensively studied for their potential anticancer properties. The ultrasonic-assisted synthesis of pyrazolopyrimidine tethered with 1,2,3-triazoles has shown promising results against various cancer cell lines . These compounds have demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines. The chemical structure of pyrazolopyrimidine allows for the creation of new heterocyclic derivatives that can be tested for in-vitro anticancer activity, providing a pathway for the development of novel cancer therapies.

Antiviral Activity

The biological potential of pyrazolopyrimidine derivatives extends to antiviral applications as well. Compounds containing the pyrazolopyrimidine moiety have been reported to encompass pharmacological potential as antiviral agents . This includes activity against viruses such as influenza A and Coxsackie B4 virus, indicating the potential for these compounds to contribute to the treatment of viral infections.

Antimicrobial Activity

In addition to their antiviral and anticancer applications, pyrazolopyrimidine derivatives have also been reported to possess antimicrobial properties . This makes them valuable in the development of new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance.

CNS Disorders

Pyrazolopyrimidine derivatives have shown potential in the treatment of central nervous system (CNS) disorders. Their pharmacological activities suggest they could be beneficial in managing conditions like Parkinson’s disease . The ability to target CNS cancer cell lines also opens up possibilities for these compounds in neuro-oncology.

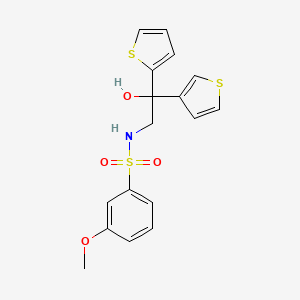

Skin Cancer Treatment

The application of pyrazolopyrimidine derivatives in treating skin cancer has been explored, with certain compounds showing activity against skin cancer cell lines (G-361) . This highlights the potential for these derivatives to be developed into topical or systemic treatments for various forms of skin cancer.

Leukemia Treatment

Human leukemia (HL-60) cell lines have been used to test the efficacy of pyrazolopyrimidine derivatives in treating leukemia . The results indicate that these compounds could play a role in the development of new therapeutic agents for leukemia, a type of blood cancer.

Parkinson’s Disease Management

The management of Parkinson’s disease has been linked to the pharmacological potential of pyrazolopyrimidine derivatives . These compounds could offer new avenues for the treatment of this neurodegenerative disorder, potentially improving the quality of life for those affected.

Wirkmechanismus

The mechanism of action of pyrazolo[3,4-d]pyrimidines is related to their pharmacological activities . For instance, one of the synthesized compounds showed prominent anticancer activity by inhibiting EGFR and ErbB2 kinases at sub-micromolar level . This dual inhibition caused induction of apoptosis which was confirmed by a significant increase in the level of active caspase-3 .

Eigenschaften

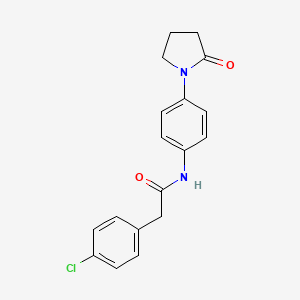

IUPAC Name |

5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O3/c16-11-3-1-10(2-4-11)13(22)8-19-9-17-14-12(15(19)23)7-18-20(14)5-6-21/h1-4,7,9,21H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGOADITAUMESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=NC3=C(C2=O)C=NN3CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)

![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)

![2-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2860497.png)

![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)

![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)